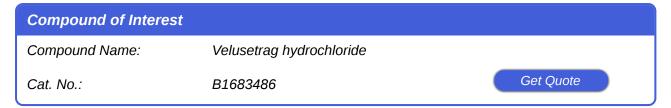


Velusetrag Hydrochloride Efficacy in Gastroparesis: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of **Velusetrag hydrochloride**'s efficacy in treating gastroparesis, comparing its performance with alternative therapeutic agents. The information is compiled from clinical trial data and is intended to support research and drug development efforts in the field of gastroenterology.

Comparative Efficacy of Prokinetic Agents in Gastroparesis

The following tables summarize the efficacy of **Velusetrag hydrochloride** and other prokinetic agents in treating the symptoms of gastroparesis and improving gastric emptying rates, based on available clinical trial data.

Table 1: Improvement in Gastroparesis Symptoms (GCSI Score)



| Drug | Dosage | Trial Duration | Mean Change from Baseline in GCSI Score | Placebo Response | Key Findings |
|--------------|--------------------|-------------------|---|------------------------------------|---|
| Velusetrag | 5 mg once daily | 4 weeks | Statistically significant improvement | Lower improvement than active drug | The 5 mg dose showed a statistically significant improvement in the Gastroparesi s Cardinal Symptom Index (GCSI) total score compared to placebo. Higher doses (15 mg and 30 mg) did not show a statistically significant symptomatic improvement over placebo, potentially due to an increase in gastrointestin al side effects.[1][2] |
| Prucalopride | 2 mg once daily | 4 weeks | Significant improvement (Total GCSI: | Less improvement | Prucalopride significantly improved the |



| | | | for placebo) | drug | score and its subscales of fullness/satiet y, nausea/vomiting, and bloating/distention compared to placebo in patients with predominantly idiopathic gastroparesis .[2][3][4] Metocloprami |
|--------------------|---------------------------|---------|--|--|---|
| Metocloprami de | 10 mg four times daily | 3 weeks | Statistically significant reduction in nausea and postprandial fullness | Less improvement than active drug | de demonstrated a significant reduction in specific gastroparesis symptoms compared to placebo.[5] Long-term use is associated with a risk of tardive dyskinesia.[6] [7] |
| Domperidone | 20 mg four times daily | 4 weeks | Significant improvement in total | Deterioration in symptoms upon | Domperidone showed significant improvement |



| | | symptom score | withdrawal to placebo | in upper gastrointestin al symptoms of diabetic gastroparesis .[1] It is not FDA- approved for this indication in the United States and is available only through an investigationa I new drug application.[1] [8] |
|------------------|-------------------------|---|--------------------------------------|--|
| Erythromycin N/A | Varied (short- term) | Symptom improvement in 43-48% of patients | N/A (mostly open-label trials) | Data on symptomatic relief is limited and derived from methodologic ally weak, small-scale, and short-duration studies.[9] |

Table 2: Improvement in Gastric Emptying



| Drug | Dosage | Method | Key Findings |
|----------------|--------------------------------|--|---|
| Velusetrag | 5, 15, and 30 mg once daily | Scintigraphy | All doses of velusetrag significantly reduced gastric emptying time compared to placebo. [1] The 30 mg dose led to normalization of gastric emptying in over 70% of subjects at 4 hours.[2] |
| Prucalopride | 2 mg once daily | ¹³ C-octanoic acid breath test | Significantly enhanced gastric half-emptying time compared to placebo (98 vs 143 minutes).[2] |
| Metoclopramide | 10 mg four times daily | Radionuclide scintigraphy | Significantly improved mean gastric emptying compared with baseline.[5] |
| Domperidone | 10 mg (intravenous) | Scintigraphy | Significantly shortened the gastric emptying half-time in patients with severe symptomatic diabetic gastroparesis.[12] |
| Erythromycin | N/A | Scintigraphy | Potently accelerates gastric emptying, particularly when administered intravenously.[9][13] |



Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of efficacy data.

Gastroparesis Cardinal Symptom Index (GCSI)

The Gastroparesis Cardinal Symptom Index (GCSI) is a patient-reported outcome measure used to assess the severity of gastroparesis symptoms.[14][15][16]

- Structure: The GCSI is composed of three subscales:
 - Post-prandial fullness/early satiety: 4 items
 - Nausea/vomiting: 3 items
 - Bloating: 2 items[15]
- Scoring: Patients rate the severity of each symptom over the preceding two weeks on a scale from 0 (none) to 5 (very severe).[17] The total GCSI score is the average of the subscale scores.
- Administration: The GCSI is typically administered as a daily diary (GCSI-DD) in clinical trials to capture symptom severity over a 24-hour period.[18][19]

Gastric Emptying Scintigraphy

Gastric emptying scintigraphy is the gold standard for measuring the rate at which food leaves the stomach.[20][21]

- Patient Preparation:
 - Patients are required to fast overnight.[20]
 - Medications that can affect gastric emptying (e.g., prokinetics, opioids, anticholinergics)
 should be discontinued for a specified period before the test.[22]
 - Smoking should also be ceased the night before the study.[20]

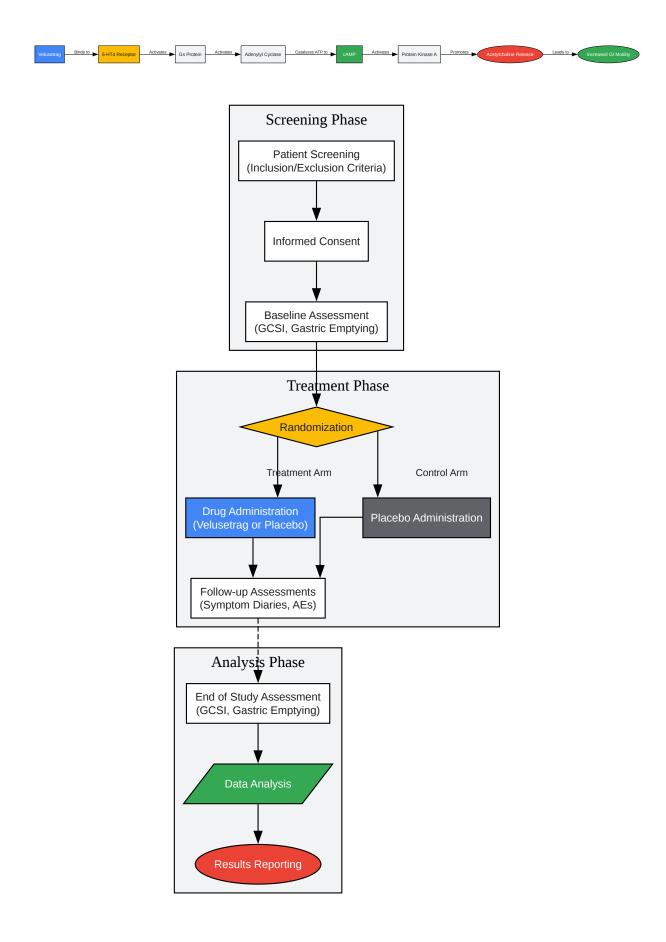


- Standardized Meal: A standardized, low-fat, solid meal is consumed by the patient. A
 common protocol uses a meal consisting of 99mTc-sulfur colloid mixed with egg whites,
 served with toast, jam, and water.[22]
- · Imaging Protocol:
 - Images are acquired immediately after the meal and at standardized time points, typically at 1, 2, and 4 hours post-ingestion.[22][23]
 - The amount of radiolabeled meal remaining in the stomach at each time point is quantified to determine the gastric emptying rate.[24]
- Interpretation: Delayed gastric emptying is diagnosed if a certain percentage of the meal remains in the stomach at specific time points (e.g., >10% at 4 hours).[22]

Visualizations Signaling Pathway of Velusetrag Hydrochloride

Velusetrag is a selective serotonin 5-HT₄ receptor agonist. Its mechanism of action involves the activation of 5-HT₄ receptors on enteric neurons, which leads to the release of acetylcholine and subsequent stimulation of gastrointestinal motility.







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